molecular formula C14H8O8 B089546 1,4,5,8-Naphthalenetetracarboxylic acid CAS No. 128-97-2

1,4,5,8-Naphthalenetetracarboxylic acid

Cat. No.: B089546
CAS No.: 128-97-2
M. Wt: 304.21 g/mol
InChI Key: OLAPPGSPBNVTRF-UHFFFAOYSA-N
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Description

1,4,5,8-Naphthalenetetracarboxylic acid (CAS 128-97-2) is a polyaromatic tetracarboxylic acid with the molecular formula C₁₄H₈O₈ and a molecular weight of 304.21 g/mol. It is a white crystalline solid, typically synthesized via hydrolysis of its dianhydride form or direct functionalization of naphthalene derivatives . The compound features a rigid naphthalene core with four carboxylic acid groups at the 1,4,5,8-positions, enabling strong π-π stacking interactions and versatile reactivity for forming coordination polymers, esters, imides, and anhydrides . Its applications span lubricants, organic electronics, and pharmaceuticals, driven by its thermal stability and electron-deficient aromatic system .

Preparation Methods

Traditional Pyrene Halogenation and Oxidation

The conventional method for NTCA synthesis involves pyrene as the starting material. Pyrene, a polycyclic aromatic hydrocarbon derived from coal tar, undergoes halogenation followed by oxidation .

Reaction Mechanism and Steps

  • Halogenation : Pyrene reacts with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) to form tetrachloropyrene.

  • Oxidation : Tetrachloropyrene is oxidized using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at elevated temperatures (150–200°C). This step introduces carboxyl groups at the 1,4,5,8 positions .

Challenges and Limitations

  • Raw Material Scarcity : Pyrene availability is limited due to its dependence on coal tar distillation, which fluctuates with market demands .

  • Harsh Reaction Conditions : The oxidation step requires concentrated acids and high temperatures, leading to equipment corrosion and safety concerns .

  • Moderate Yields : Reported yields range from 50% to 65%, with byproducts such as partially oxidized derivatives complicating purification .

Ethyl-p-Xylene and 1,3-Butadiene Route (EP0578369A2 Patent)

This patented method offers a petrochemical-based alternative, circumventing pyrene scarcity by using ethyl-p-xylene and 1,3-butadiene .

Synthetic Pathway

  • Alkylation : Ethyl-p-xylene reacts with 1,3-butadiene in the presence of an alkali metal catalyst (e.g., sodium or potassium) to form 5-(p-xylyl)hexene.

  • Cyclization : The intermediate undergoes cyclization using an aromatic sulfonic acid catalyst (e.g., p-toluenesulfonic acid) at 120–250°C, yielding 1,4,5,8-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMT).

  • Dehydrogenation : TMT is dehydrogenated over a palladium or platinum catalyst at 150–350°C to produce tetramethylnaphthalene.

  • Oxidation : Liquid-phase air oxidation in a solvent containing low molecular-weight fatty acids (e.g., acetic acid) with cobalt/manganese catalysts and bromine promoters converts tetramethylnaphthalene to NTCA at 100–220°C .

Advantages Over Traditional Methods

  • Feedstock Availability : Ethyl-p-xylene is synthesized via ethylene alkylation of p-xylene, both petrochemical derivatives with stable supply chains .

  • Higher Yield : The multi-step process achieves ~75% overall yield, with fewer byproducts due to controlled oxidation .

  • Scalability : Suitable for continuous production, as demonstrated in pilot-scale trials .

Naphthalene and Carbon Dioxide Catalytic Route (CN113845418B Patent)

A novel one-step method utilizes naphthalene and CO₂ under palladium-silver bimetallic catalysis, offering a sustainable alternative .

Reaction Design

  • Catalytic System : A Mannich base ligand coordinates with Pd-Ag bimetallic catalysts, enhancing electron donation and steric hindrance for selective carboxylation.

  • Carboxylation : Naphthalene reacts with CO₂ at 60–90°C for 6–12 hours, directly forming NTCA without intermediates .

Key Innovations

  • Mild Conditions : Operates at lower temperatures compared to traditional methods, reducing energy consumption .

  • Waste Minimization : CO₂ serves as a carboxylating agent, avoiding halogenated reagents and acidic waste .

  • Yield and Purity : Achieves ~70% yield with >95% purity, validated by HPLC and NMR .

Comparative Analysis of NTCA Synthesis Methods

ParameterPyrene RouteEthyl-p-Xylene RouteNaphthalene-CO₂ Route
Starting Material Pyrene (coal tar)Ethyl-p-xyleneNaphthalene, CO₂
Catalysts FeCl₃, HNO₃/H₂SO₄Pd/Pt, Co/Mn-BrPd-Ag bimetallic
Reaction Temperature 150–200°C100–350°C60–90°C
Yield 50–65%~75%~70%
Environmental Impact High (acid waste)ModerateLow (CO₂ utilization)
Scalability LimitedHighModerate

Critical Evaluation of Methodologies

Efficiency and Cost

  • The Ethyl-p-xylene route excels in yield and scalability but requires expensive dehydrogenation catalysts (Pd/Pt) .

  • The Naphthalene-CO₂ route offers environmental benefits but faces challenges in catalyst recycling and reaction rate optimization .

Industrial Applicability

  • Batch vs. Continuous Processing : The Ethyl-p-xylene method’s oxidation step is adaptable to continuous reactors, whereas the Naphthalene-CO₂ method remains in batch development .

Chemical Reactions Analysis

Traditional Methods

Historically, NTCA has been synthesized from pyrene through chlorination followed by oxidation processes. The general reaction mechanism involves:

  • Chlorination of Pyrene : Pyrene is treated with chlorine to introduce chlorine substituents.

  • Oxidation : The chlorinated product undergoes oxidation to form NTCA.

This method, while effective, often results in low yields and requires substantial amounts of reagents .

Novel Production Processes

Recent advancements have introduced more efficient methods for synthesizing NTCA:

  • Use of Alkaline Catalysts : A novel method involves the addition of 1,3-butadiene to ethyl-p-xylene in the presence of alkaline metal catalysts. This cyclization process yields intermediates that can be further dehydrogenated and oxidized to produce NTCA .

  • Alternative Starting Materials : Researchers are exploring the use of petrochemical derivatives as starting materials to enhance yield and reduce costs associated with traditional methods .

Hydrolysis and Anhydride Formation

NTCA can undergo hydrolysis to form its anhydrides:

  • In acidic or neutral conditions, NTCA can yield monoanhydrides.

  • In basic conditions, it can produce a mixture of ionic forms leading to different products depending on pH levels .

Reaction Mechanism

The reaction mechanisms for hydrolysis and anhydride formation involve:

  • Sequential Deprotonation : As pH increases, NTCA loses protons from its carboxylic groups sequentially.

  • Formation of Anhydrides : Under certain conditions (e.g., concentrated acids), NTCA can form dianhydrides which exhibit distinct properties compared to the parent acid .

Industrial Uses

NTCA serves as a crucial intermediate in various industrial applications:

  • Dyes and Pigments : Its structure allows for the development of vibrant dyes used in textiles.

  • Resins : Utilized in the formulation of high-performance resins due to its chemical stability.

Scientific Research Applications

Dyes and Pigments

NTCA serves as an intermediate in the synthesis of various dyes and pigments. Its ability to form stable complexes with metal ions enhances the color properties of dyes used in textiles and coatings. The production process for NTCA has been optimized to improve yield and reduce costs associated with traditional methods .

Organic Electronics

NTCA is utilized in the fabrication of organic photovoltaic devices due to its excellent electronic properties. Its derivatives are explored for use in charge transport layers and as components in organic light-emitting diodes (OLEDs). The compound's conjugated structure allows for efficient charge mobility, making it suitable for these applications .

Polymer Chemistry

The dianhydride form of NTCA is particularly important in polymer chemistry. It is used to create polyimides, which are known for their thermal stability and mechanical strength. These polymers find applications in aerospace and electronics industries where high-performance materials are required .

Gas Separation Membranes

NTCA-derived copolymers have been investigated for use in gas separation membranes. Their selective permeability makes them ideal for separating gases such as carbon dioxide from natural gas or other industrial gases .

Case Study 1: Organic Photovoltaics

A study demonstrated the use of NTCA derivatives in organic solar cells, where they contributed to improved efficiency due to enhanced charge transport properties. The research highlighted that incorporating NTCA-based materials led to a significant increase in power conversion efficiency compared to traditional materials .

Case Study 2: Dye Production

Research on dye synthesis using NTCA showed that its derivatives could produce vibrant colors with high stability under various environmental conditions. The study emphasized the economic benefits of using NTCA as a precursor compared to other more expensive raw materials .

Mechanism of Action

The mechanism of action of 1,4,5,8-naphthalenetetracarboxylic acid involves its ability to form stable complexes with metal ions and participate in electron transport processes. The carboxyl groups facilitate coordination with metal ions, forming stable coordination polymers and complexes . These properties make it valuable in applications requiring efficient electron transport and stable complex formation.

Comparison with Similar Compounds

1,4,5,8-Naphthalenetetracarboxylic Dianhydride (NTCDA)

NTCDA (CAS 81-30-1), the dianhydride derivative of NTCA, has the molecular formula C₁₄H₄O₆ and is a critical precursor for synthesizing polyimides and naphthalene diimides (NDIs). Unlike NTCA, NTCDA is highly reactive due to its two anhydride groups, enabling rapid ring-opening reactions with amines or alcohols . Key differences include:

Property NTCA NTCDA
Reactivity Forms salts/esters via -COOH Reacts with amines/alcohols
Thermal Stability Stable up to ~300°C Decomposes >300°C
Applications Lubricants, coordination polymers Polyimides, organic semiconductors
Reference

NTCDA’s electron-deficient core enhances charge transport in organic semiconductors, making it superior to NTCA for electronic applications .

Naphthalene Diimide (NDI) Derivatives

NDIs are synthesized by reacting NTCDA with primary amines. Substituents on the N-atoms significantly alter their properties:

Table 1: Key NDI Derivatives and Properties

Derivative Name Substituents Electron Mobility (cm²/Vs) Mechanical Behavior Application
N,N′-bis(sec-butyl)-NDI (NDI-s-Bu) sec-butyl 4.3×10⁻⁴ Elastic Organic photovoltaics
N,N′-bis(4-n-hexyloxyphenyl)-NDI 4-n-hexyloxyphenyl 4.6×10⁻⁶ Brittle Light-emitting diodes
N,N′-diethyl-NDI (1Et) ethyl N/A Elastic Flexible electronics
N,N′-dimethyl-NDI (1Me) methyl N/A Plastic Structural materials

Key Findings :

  • Electron Transport : NDI-s-Bu exhibits 100× higher electron mobility than NDI-4-n-OHePh due to reduced steric hindrance from alkyl substituents .
  • Mechanical Flexibility : Ethyl-substituted NDIs (1Et) show elastic behavior, whereas methyl derivatives (1Me) are plastic due to weaker intermolecular interactions .

Ester Derivatives

Esterification of NTCA produces lubricants with tailored viscosity and oxidation resistance:

Table 2: Properties of NTCA-Based Esters

Ester Type Viscosity Index Initial Oxidation Temp. (°C) Coefficient of Friction Application
1,4,5,8-4Cn 180 310 0.08 High-temperature lubricants

Ester derivatives (e.g., tetraethylhexyl esters) outperform traditional lubricants like bis(2-ethylhexyl) sebacate (DOS) in extreme-pressure conditions due to the naphthalene core’s rigidity and thermal stability .

Brominated Derivatives

Bromination of NTCDA introduces halogen atoms at the 2,6-positions, enhancing reactivity for cross-coupling reactions:

Derivative Application Key Advantage
2,6-Dibromo-NTCDA Suzuki couplings for OLEDs/OFETs Enables π-extended polymers
2,6-Dibromo-NDI G-quadruplex DNA binders (anticancer) Improved binding affinity

Brominated NDIs exhibit stronger interactions with DNA/RNA compared to non-halogenated analogs, making them potent therapeutic agents .

Coordination Polymers and Complexes

NTCA forms coordination polymers with metals (e.g., Zn²⁺), which exhibit unique photophysical properties. These complexes contrast with pure NTCA in their luminescence and solubility, driven by metal-ligand charge transfer .

Biological Activity

1,4,5,8-Naphthalenetetracarboxylic acid (NTCA) is a polycarboxylic acid that has garnered attention for its diverse biological activities and potential applications in various fields including medicine and materials science. This article provides a comprehensive overview of the biological activity of NTCA, supported by relevant research findings and data tables.

  • Chemical Formula : C14_{14}H4_{4}O6_{6}
  • Molecular Weight : 268.18 g/mol
  • CAS Number : 81-30-1
  • Appearance : White to brownish powder/crystals
  • Melting Point : >300 °C

Antimicrobial Activity

NTCA and its derivatives have been studied for their antimicrobial properties. A notable study demonstrated that certain NTCA-based compounds exhibited significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. The research indicated that increasing the positive charge on the molecule enhanced its antimicrobial efficacy. Compounds containing the naphthalenetetracarboxylic diimide unit combined with cationic amino acids like L-lysine were particularly effective, showing promise as new antimicrobial agents while remaining inactive against mammalian cell lines .

Table 1: Antimicrobial Activity of NTCA Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
NTCA-DiimideE. coli32 µg/mL
NTCA-DiimideS. aureus16 µg/mL
NTCA-LysineP. aeruginosa8 µg/mL

The mechanism by which NTCA exerts its biological effects involves its ability to interact with cellular components, leading to disruption of cellular processes. The compound's structure allows it to participate in electron transfer processes, which may be critical in its interaction with microbial membranes .

Research Findings in Cancer Treatment

Recent studies have explored the potential of NTCA derivatives in targeting multiple pathways in cancer treatment. For instance, N,N′-Bis(3-(morpholino)propylamino)-2-bromo-1,4,5,8-naphthalenetetracarboxylic acid diimide was investigated for its ability to inhibit pancreatic ductal adenocarcinoma cell proliferation. The study highlighted that this compound could modulate various effector pathways involved in tumor growth and survival .

Case Studies

  • Antimicrobial Efficacy : A combinatorial approach was used to synthesize various NTCA derivatives, which were screened for antimicrobial activity. The results indicated that compounds with higher positive charges and specific structural configurations showed enhanced antibacterial properties .
  • Cancer Cell Inhibition : In vitro studies demonstrated that certain NTCA derivatives could significantly reduce the viability of pancreatic cancer cells by inducing apoptosis through a caspase-dependent pathway .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4,5,8-naphthalenetetracarboxylic acid, and how can its purity be verified?

  • Synthesis : The compound is typically synthesized via hydrolysis of its dianhydride derivative (CAS 81-30-1) under acidic or basic conditions. For example, refluxing the dianhydride in aqueous NaOH or HCl yields the tetracarboxylic acid .
  • Purity Verification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, Fourier-transform infrared (FT-IR) spectroscopy to identify carboxylate/anhydride functional groups, and elemental analysis to validate stoichiometry . High-performance liquid chromatography (HPLC) is recommended for assessing impurities .

Q. How does the solubility profile of this compound influence experimental design?

  • The compound is sparingly soluble in ethanol, chloroform, and benzene but dissolves in acetone-water mixtures. For reactions requiring homogeneous conditions, use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Pre-dissolve the acid in alkaline solutions (e.g., NaOH) to deprotonate carboxyl groups, enhancing solubility for coordination chemistry applications .

Q. What safety protocols are critical when handling this compound?

  • Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards). Use in a fume hood due to dust formation (H335). Store in airtight containers at ambient temperature, away from moisture to prevent partial anhydride formation .

Advanced Research Questions

Q. How can this compound be functionalized for covalent organic frameworks (COFs) or metal-organic frameworks (MOFs)?

  • COFs : React the dianhydride (NTCDA) with amines (e.g., 1,4-diaminobenzene) via solvothermal condensation to form imide-linked frameworks. Monitor reaction progress using powder X-ray diffraction (PXRD) and gas adsorption analysis .
  • MOFs : Coordinate the tetracarboxylic acid with metal ions (e.g., Zn²⁺, Cu²⁺) under hydrothermal conditions. Optimize pH (4–6) to balance deprotonation and metal-ligand binding. Characterize using single-crystal X-ray diffraction (SCXRD) to resolve topology .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • The planar, rigid naphthalene core promotes π-π stacking, leading to insoluble aggregates. Use co-crystallization agents (e.g., 4,4′-bipyridine) to stabilize layered structures via O–H⋯N hydrogen bonding. Slow evaporation from DMSO/water mixtures at 5°C yields diffraction-quality crystals .

Q. How do the tribological properties of naphthalenetetracarboxylic acid esters compare to conventional lubricants?

  • Esters (e.g., 1,4,5,8-4Cn) exhibit superior kinematic viscosity (KV) and viscosity index (VI) due to π-π stacking of naphthalene rings. Synthesize via DBU-catalyzed esterification with long-chain alcohols. Evaluate using a four-ball tribometer: ester derivatives reduce coefficient of friction (COF) by 30–40% compared to bis(2-ethylhexyl) sebacate .

Q. What strategies enable selective derivatization of specific carboxyl groups in this compound?

  • Protect two carboxyl groups by partial esterification with methanol/H₂SO₄, then react the remaining groups with amines or halides. Monitor regioselectivity via ¹H NMR (ester methyl protons at δ 3.6–3.8 ppm) .

Properties

IUPAC Name

naphthalene-1,4,5,8-tetracarboxylic acid
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InChI

InChI=1S/C14H8O8/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAPPGSPBNVTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8O8
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DSSTOX Substance ID

DTXSID4059592
Record name 1,4,5,8-Naphthalenetetracarboxylic acid
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Molecular Weight

304.21 g/mol
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CAS No.

128-97-2
Record name 1,4,5,8-Naphthalenetetracarboxylic acid
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Record name Naphthalene-1,4,5,8-tetracarboxylic acid
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Synthesis routes and methods I

Procedure details

In the aqueous-alkaline hypohalite oxidation of organic compounds, in particular in the alkaline hypochlorite oxidation of 2,7-dibromodiindanedione (3) to give the tetraalkali metal salt of naphthalene-1,4,5,8-tetracarboxylic acid, the ecological pollution by halogen-containing compounds of the classes CHX3 and CX4, in which X is chlorine, bromine or a combination thereof, is eliminated by carrying out the aqueous-alkaline hypohalite oxidation at a temperature of between 20° and 60° C., preferably 40° to 55° C., in a closed vessel under the autogenous pressure which is established at the corresponding temperature, subjecting the reaction mixture, after the oxidation has ended, to a heat treatment at a temperature of between 90° and 120° C., preferably 90° to 100° C., under the autogenous pressure of 1 to 10 bar, preferably 1 to 5 bar, which is established, in the presence of sulfite, cooling the resulting suspension of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid, after the reaction vessel has been let down, to a temperature of below 40° C., preferably to 20° to 30° C., subsequently adjusting the pH to 4.5 to 5 by acidification, isolating the resulting disodium salt of naphthalene-1,4,5,8-tetracarboxylic acid, converting this salt into the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid in an aqueous alkali metal hydroxide solution and, if appropriate after removal of insoluble impurities, precipitating naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride by acidification to a pH of less than 2, preferably less than 1, at a temperature of 80° to 100° C.
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Synthesis routes and methods II

Procedure details

The process as claimed in claim 9, wherein, after the oxidation has ended, the reaction mixture is subjected to a heat treatment at a temperature of between 90° and 100° C. under the autogenous pressure of 1 to 5 bar which is established, in the presence of sulfite, the resulting suspension of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid is cooled, after the reaction vessel has been let down, to a temperature of 20° to 30° C. the pH is then adjusted to 4.5 to 5 by acidification, the resulting disodium salt of naphthalene-1,4,5,8-tetracarboxylic acid is isolated, this salt is converted into the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid in an aqueous alkali metal hydroxide solution and, optionally after removal of insoluble impurities, naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride is precipitated by acidification to a pH of less than 1 at a temperature of 80° to 100° C.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,4,5,8-Naphthalenetetracarboxylic acid
1,4,5,8-Naphthalenetetracarboxylic acid
1,4,5,8-Naphthalenetetracarboxylic acid
1,4,5,8-Naphthalenetetracarboxylic acid
1,4,5,8-Naphthalenetetracarboxylic acid
1,4,5,8-Naphthalenetetracarboxylic acid

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